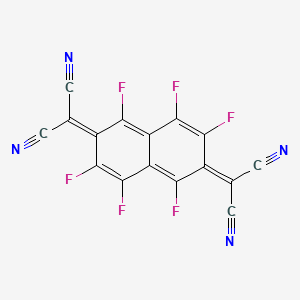
2,2'-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile: is a chemical compound with the molecular formula C16F6N4 and a molecular weight of 362.19 g/mol . This compound is known for its unique structure, which includes a hexafluoro-naphthalene core and two propanedinitrile groups. It is commonly used as a conductive dopant in organic electronics, particularly in the production of high-efficiency organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile typically involves the reaction of hexafluoro-naphthalene derivatives with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: : In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: : 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a dopant in organic electronics to enhance the conductivity of materials.
Biology: The compound’s unique properties make it useful in various biological studies, particularly in the development of biosensors.
Industry: It is widely used in the production of high-efficiency OLEDs and other electronic devices.
Mechanism of Action
The mechanism of action of 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile involves its interaction with molecular targets and pathways in the systems where it is applied. In organic electronics, the compound acts as a conductive dopant, enhancing the charge transport properties of the materials. This is achieved through the formation of charge-transfer complexes with the host materials, leading to improved conductivity and efficiency .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-malononitrile
- 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-acetonitrile
Uniqueness: : 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile is unique due to its hexafluoro-naphthalene core, which imparts distinct electronic properties. This makes it particularly effective as a conductive dopant in organic electronics, setting it apart from other similar compounds .
Properties
CAS No. |
912482-15-6 |
|---|---|
Molecular Formula |
C16F6N4 |
Molecular Weight |
362.19 g/mol |
IUPAC Name |
2-[6-(dicyanomethylidene)-1,3,4,5,7,8-hexafluoronaphthalen-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C16F6N4/c17-11-7(5(1-23)2-24)13(19)15(21)10-9(11)16(22)14(20)8(12(10)18)6(3-25)4-26 |
InChI Key |
LQXFOLBBQWZYNH-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=C1C(=C2C(=C(C(=C(C#N)C#N)C(=C2F)F)F)C(=C1F)F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


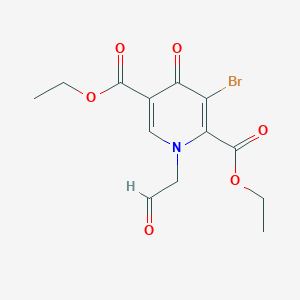
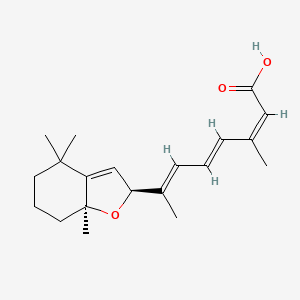
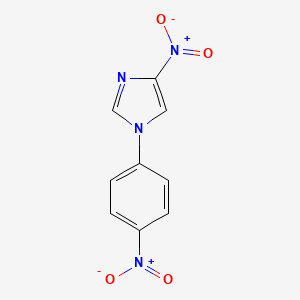
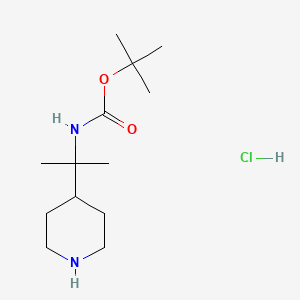
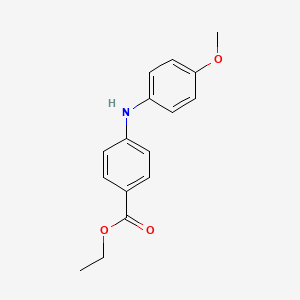


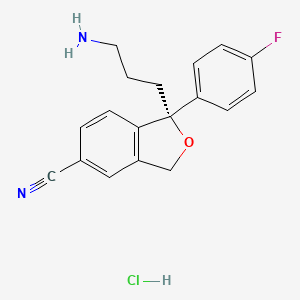
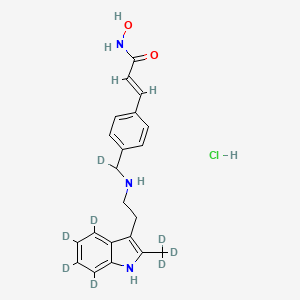
![(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13846785.png)
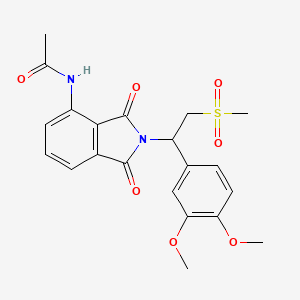
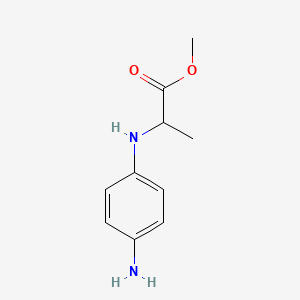
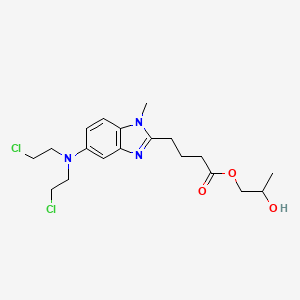
![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)
